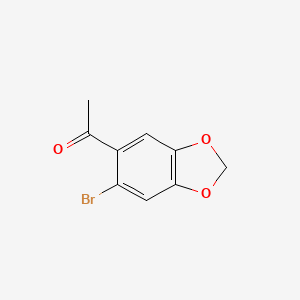

1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one

Description

1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one is a benzodioxole-substituted acetophenone derivative characterized by a bromine substituent at the 6-position of the 1,3-benzodioxole ring. Its molecular formula is C₉H₇BrO₃, with a molecular weight of 243.06 g/mol. The compound is structurally significant due to the electron-withdrawing bromine atom, which influences its reactivity and physical properties. It serves as a precursor in organic synthesis, particularly in cross-coupling reactions and heterocyclic compound formation .

Properties

CAS No. |

71095-26-6 |

|---|---|

Molecular Formula |

C9H7BrO3 |

Molecular Weight |

243.05 g/mol |

IUPAC Name |

1-(6-bromo-1,3-benzodioxol-5-yl)ethanone |

InChI |

InChI=1S/C9H7BrO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3H,4H2,1H3 |

InChI Key |

GIFQNIVFKBAUFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1Br)OCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one typically involves the bromination of 1,3-dioxaindan derivatives. One common method includes the reaction of 1,3-dioxaindan-5-carboxaldehyde with bromine in the presence of a suitable solvent such as methanol . The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of various substituted dioxaindan derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the dioxaindan ring system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzodioxole Ring

The 1,3-benzodioxole scaffold allows for diverse functionalization. Key analogues with substituent variations include:

Key Observations:

Derivatives with Modified Backbones

Chalcones and Pyrazolines

The benzodioxole acetophenone core is pivotal in synthesizing chalcones and pyrazoline derivatives:

- Chalcones: Base-catalyzed condensation of 1-(1,3-benzodioxol-5-yl)ethanone with aryl aldehydes yields chalcones (e.g., 1-(1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones), which exhibit antimicrobial and anticancer activities .

- Pyrazolines : Microwave-assisted synthesis of pyrazolines (e.g., 5-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-furyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole) demonstrates the utility of brominated derivatives in heterocyclic chemistry .

Cathinone Analogues

Ethylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one) shares the benzodioxole moiety but includes an ethylamino side chain, conferring psychoactive properties .

Biological Activity

1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one, with the molecular formula C₉H₈BrO₃ and a molecular weight of approximately 230.06 g/mol, is an organic compound characterized by a unique benzodioxole moiety substituted with a bromine atom and an ethanone functional group. Its distinct structure has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure features a benzodioxole ring, which is known for its role in various biological processes. The presence of the bromine atom enhances its reactivity, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrO₃ |

| Molecular Weight | 230.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

1. G Protein-Coupled Estrogen Receptor (GPER) Agonism

The compound acts as a selective agonist for GPER, which is implicated in various intracellular signaling pathways associated with cancer progression and cellular proliferation. This interaction suggests potential applications in cancer therapeutics and hormone-related disorders .

2. Anticancer Potential

Preliminary studies have shown that compounds similar to this compound exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest. Further investigation is needed to establish its efficacy and safety in clinical settings.

3. Neuroprotective Effects

Similar compounds have been explored for their neuroprotective effects, indicating that this compound may also possess such properties, warranting further research into its potential use in neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of the compound to evaluate their biological activity against cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting structural modifications could lead to improved therapeutic profiles .

Case Study 2: In Vivo Studies

In vivo studies demonstrated that administration of the compound resulted in significant tumor growth inhibition in animal models. The mechanism was linked to the modulation of estrogen receptor signaling pathways, highlighting its potential as a targeted therapy for estrogen-sensitive tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.